Methyl 2,2-dibromo-2-cyanoacetate
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Overview
Description
Methyl 2,2-dibromo-2-cyanoacetate is an organic compound with the molecular formula C4H3Br2NO2. It is a derivative of cyanoacetic acid, where the hydrogen atoms on the alpha carbon are replaced by bromine atoms. This compound is known for its reactivity and is used in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2,2-dibromo-2-cyanoacetate can be synthesized through the bromination of methyl cyanoacetate. The reaction typically involves the use of bromine in the presence of a solvent like acetic acid. The reaction conditions include maintaining a low temperature to control the exothermic nature of the bromination process.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale bromination reactors where methyl cyanoacetate is continuously fed and bromine is added in a controlled manner. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,2-dibromo-2-cyanoacetate undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromine atoms can be replaced by nucleophiles such as amines or thiols.
Reduction: The compound can be reduced to form methyl 2-cyanoacetate.
Condensation: It can participate in condensation reactions to form heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or primary amines in solvents such as ethanol or dimethylformamide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran.
Condensation: Reagents like hydrazine or urea in the presence of catalysts like acetic acid.
Major Products Formed
Nucleophilic substitution: Formation of substituted cyanoacetates.
Reduction: Formation of methyl 2-cyanoacetate.
Condensation: Formation of heterocyclic compounds such as pyridines or pyrazoles.
Scientific Research Applications
Methyl 2,2-dibromo-2-cyanoacetate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of complex organic molecules and heterocycles.
Biology: In the study of enzyme inhibition and as a precursor for bioactive compounds.
Medicine: In the development of pharmaceutical intermediates and potential drug candidates.
Industry: As an intermediate in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of methyl 2,2-dibromo-2-cyanoacetate involves its reactivity towards nucleophiles due to the presence of electron-withdrawing groups (bromine and cyano). This makes the alpha carbon highly electrophilic, facilitating nucleophilic attack. The molecular targets and pathways involved depend on the specific reactions and applications, such as enzyme inhibition in biological studies.
Comparison with Similar Compounds
Similar Compounds
Methyl cyanoacetate: Lacks the bromine atoms, making it less reactive towards nucleophiles.
Ethyl 2,2-dibromo-2-cyanoacetate: Similar structure but with an ethyl ester group instead of a methyl ester group.
2,2-Dibromo-2-cyanoacetamide: Contains an amide group instead of an ester group.
Uniqueness
Methyl 2,2-dibromo-2-cyanoacetate is unique due to the presence of two bromine atoms, which significantly enhance its reactivity compared to its analogs. This makes it a valuable intermediate in organic synthesis, particularly in the formation of heterocyclic compounds.
Properties
IUPAC Name |
methyl 2,2-dibromo-2-cyanoacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3Br2NO2/c1-9-3(8)4(5,6)2-7/h1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYBGZSSOLIOTRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C#N)(Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Br2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.88 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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